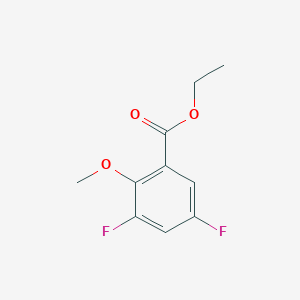

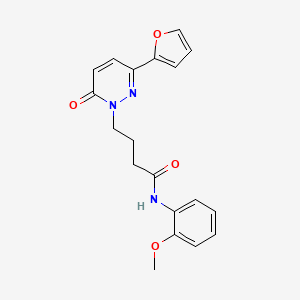

![molecular formula C23H18FN3O4S2 B2530239 Ethyl 2-[({[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate CAS No. 1261022-24-5](/img/structure/B2530239.png)

Ethyl 2-[({[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves several steps. One approach utilizes 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons. These intermediates are used to prepare thieno[3,2-d]pyrimidine-7-carbonitriles and 4-oxo-thieno[3,2-d]pyrimidines. Additionally, unexpected thieno[3,4-b]pyridine-7-carboxamides are formed .

Molecular Structure Analysis

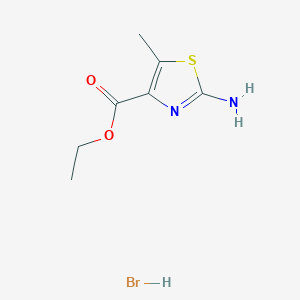

The molecular formula of Ethyl 2-[({[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate is C~22~H~16~FNO~4~S~2~ . It contains a fused thieno[3,2-d]pyrimidine ring system and an acetyl group linked to an amino group on the benzoate moiety.

Chemical Reactions Analysis

The compound can participate in various chemical reactions, including cross-coupling reactions and cyclizations. For example, it has been employed in the cross-coupling of phenylacetylenes .

Aplicaciones Científicas De Investigación

Synthesis Techniques and Chemical Properties

A foundational aspect of research on this compound involves the development of synthesis techniques and understanding its chemical properties. The stannyl radical-mediated cleavage of π-deficient heterocyclic sulfones offers a method to synthesize α-fluoro esters, demonstrating a mild new methodology for the removal of the synthetically useful sulfone moiety. This process allows for the desulfonylation of 2-fluoro-2-(pyrimidin-2-ylsulfonyl)alkanoates to give 2-fluoroalkanoates, which might be analogous to the synthesis pathway or chemical behavior of the compound (Wnuk, Rios, Khan, & Hsu, 1996).

Potential Applications in Heterocyclic Compound Synthesis

Research also extends to the compound's applications in synthesizing heterocyclic compounds, which are essential in drug development and material science. For instance, the reaction of ethyl 2,2-dihydropoly(per)fluoroalkanoate with N-phenacyl benzimidazole bromide in DMF yields pyrrolo[1,2-a]quinoxaline derivatives, suggesting that ethyl 2-[({[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate could similarly participate in complex reactions to form biologically active heterocycles (Xue-chun Zhang & Wei‐yuan Huang, 1997).

Role in Asymmetric Synthesis and Alkaloid Synthesis

The compound's potential utility in asymmetric synthesis is underscored by research on related chemical structures. The asymmetric intramolecular Michael reaction of acyclic compounds to obtain pyrrolidine and piperidine derivatives, which are chiral building blocks for alkaloid synthesis, indicates a broader context where similar compounds, including ethyl 2-[({[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate, could be used to achieve enantioselective synthesis (Hirai, Terada, Yamazaki, & Momose, 1992).

Propiedades

IUPAC Name |

ethyl 2-[[2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FN3O4S2/c1-2-31-22(30)14-7-3-5-9-16(14)25-19(28)13-33-23-26-17-11-12-32-20(17)21(29)27(23)18-10-6-4-8-15(18)24/h3-12H,2,13H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXJFWOPINUELOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[({[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

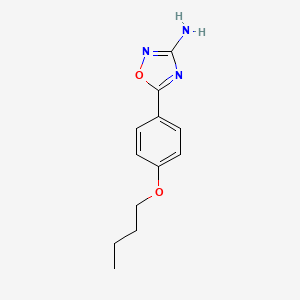

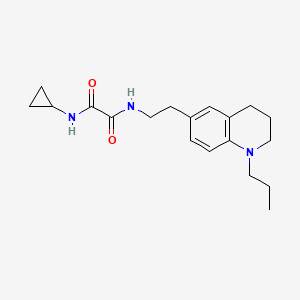

![1-(1,3-benzoxazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B2530159.png)

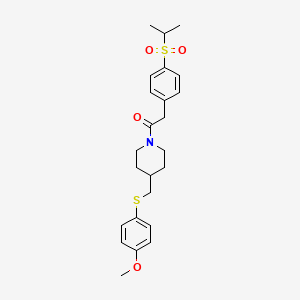

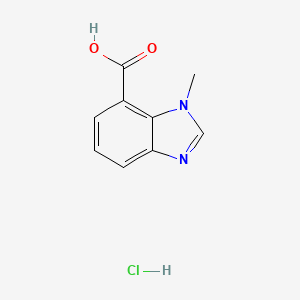

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2530163.png)

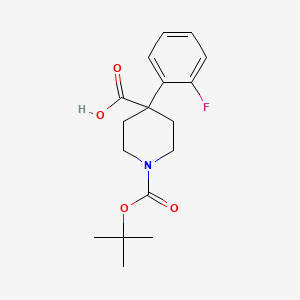

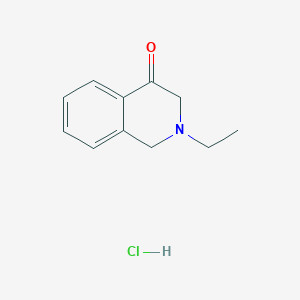

![2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2530167.png)

![4-fluoro-N-[1-(4-methylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide](/img/structure/B2530172.png)

![3-(4-chlorophenyl)-1-((6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2530179.png)